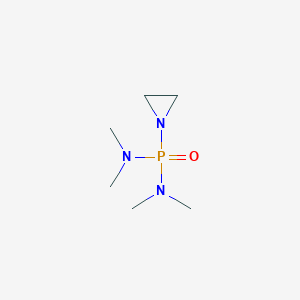
3,5-二碘甲状腺丙酸
描述
Synthesis Analysis
The synthetic approach towards 3,5-Diiodothyropropionic acid involves starting from 4-hydroxy-3,5-diiodobenzenepropanoic acid methyl ester. A notable method utilizes Cu(OAc)2-promoted O-arylation of arylboric acid with phenol, facilitating the construction of novel diaryl ether structures. This method has significantly improved yields, reaching up to 40.3%, which is a considerable enhancement over previous reports (X. You-jun, 2008).
Molecular Structure Analysis
The molecular structure of 3,5-Diiodothyropropionic acid, determined through crystallography, showcases an unusual conformation with its diphenyl ether bridge. This structure deviates significantly from the commonly observed structures of other thyroactive compounds, indicating a unique spatial arrangement that could influence its biochemical activity (V. Cody, 1988).
科学研究应用
甲状腺激素类似物
DITPA 是一种甲状腺激素类似物 . 甲状腺激素在体内几乎所有细胞的分化、生长和代谢中发挥着重要作用 . 尽管 DITPA 的代谢活性低,对核甲状腺激素受体 (TRs) 的亲和力也相对较低,但已被证明具有显著的效果 .
转录调控
包括 DITPA 在内的甲状腺激素已被证明参与靶基因的转录调控 . 这是通过它们与甲状腺激素受体 (TRs) 的相互作用实现的,这些受体结合到靶基因启动子中的甲状腺激素反应元件 (TREs) 上,并调节它们的转录 .
心脏收缩力
在动物研究中,DITPA 能够提高心脏收缩力 . 这使得它成为心血管病学领域研究的潜在候选者,特别是在心脏收缩力受损的疾病中。
周围循环
DITPA 被证明可以改善周围循环 . 这可能在周围循环受损的疾病中具有潜在的应用,例如周围动脉疾病。
心力衰竭的治疗
DITPA 作为一种潜在的心力衰竭治疗方法已被研究 . 在 II 期临床试验中,DITPA 被发现可以提高心脏指数 (提高 18%) 并降低全身血管阻力 (降低 11%) . 然而,该研究得出结论,虽然 DITPA 改善了一些血液动力学和代谢参数,但没有证据表明它对充血性心力衰竭具有症状性益处
作用机制
Target of Action
The primary targets of 3,5-Diiodothyropropionic acid (DITPA) are the thyroid hormone receptors (TRs), specifically the TRα1 and TRβ1 isoforms . These receptors are part of a large superfamily of nuclear hormone receptors that include the steroid, retinoic, and vitamin D receptors . They play crucial roles in the differentiation, growth, and metabolism of virtually every cell in the body .
Mode of Action
DITPA binds to the thyroid hormone receptors (TRs) with a Ka of 2.40 and 4.06 M-1 for TRα1 and TRβ1, respectively . In the presence of T3, corepressor complexes are released from TRs, and liganded TRs associate with coactivator complexes, leading to increased local histone acetylation . This results in the regulation of transcription of target genes .
Biochemical Pathways
DITPA affects several biochemical pathways. It is involved in the transcriptional regulation of target genes, causing a rapid increase in RNA synthesis before new protein formation and mitochondrial oxidation . It also interacts with corepressors and coactivators, affecting the local chromatin structure near the thyroid hormone response elements (TREs) in the promoters of target genes .
Pharmacokinetics
It is known that ditpa is a thyroid hormone-related compound with low metabolic activity and relatively low affinity for nuclear trs . More research is needed to fully understand the ADME properties of DITPA and their impact on its bioavailability.
Result of Action
DITPA has several effects at the molecular and cellular level. It induces α-myosin heavy chain mRNA expression . It also stimulates myocardial angiogenesis after infarction by interacting with integrin αvβ3 at the cell surface . In animal studies, DITPA was able to increase cardiac contractility and peripheral circulation without significant effects on heart rate .
安全和危害
3,5-Diiodothyropropionic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this compound .
生化分析
Biochemical Properties
DITPA is known to interact with thyroid hormone receptors TRα and TRβ . It has a relatively low affinity for nuclear thyroid hormone receptors (TRs) . DITPA can increase the expression of α-myosin heavy chain (α-MHC) in primary rat cardiomyocytes .
Cellular Effects
DITPA has been found to have inotropic but not chronotropic effects on heart muscle . This means it can increase the force of heart contractions without significantly affecting the heart rate . DITPA also stimulates myocardial angiogenesis after infarction by interacting with integrin αvβ3 at the cell surface .
Molecular Mechanism
The molecular mechanism of DITPA involves its binding to thyroid hormone receptors TRα and TRβ . This binding can lead to increased mRNA expression of α-myosin heavy chain (α-MHC) in primary rat cardiomyocytes . The proangiogenesis action of DITPA is initiated at the cell surface and is integrin mediated .
Temporal Effects in Laboratory Settings
In animal studies, DITPA was able to increase cardiac contractility and peripheral circulation without significant effects on heart rate . In a phase II trial, DITPA was associated with an increased cardiac index that peaked at 8 weeks .
Dosage Effects in Animal Models
The effects of DITPA vary with different dosages in animal models
Metabolic Pathways
As a thyroid hormone analog, DITPA is likely involved in similar metabolic pathways as thyroid hormones, which play a crucial role in energy metabolism .
Subcellular Localization
As a thyroid hormone analog, it may be localized in a similar manner as thyroid hormones, which are known to bind to nuclear receptors .
属性
IUPAC Name |
3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O4/c16-12-7-9(1-6-14(19)20)8-13(17)15(12)21-11-4-2-10(18)3-5-11/h2-5,7-8,18H,1,6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYMNWUJVKVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040939 | |
| Record name | 3,5-Diiodothyropropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158-10-7 | |
| Record name | 3,5-Diiodothyropropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodothyropropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-diiodothyropropionic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,5-Diiodothyropropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diiodothyropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIIODOTHYROPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTO2X0SJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)




